3,5-diamino-1H-pyrazole-4-carbonitrile
Overview
Description
3,5-Diamino-1H-pyrazole-4-carbonitrile is a heterocyclic compound with the molecular formula C4H5N5. It is characterized by the presence of two amino groups at positions 3 and 5, a pyrazole ring, and a nitrile group at position 4.
Synthetic Routes and Reaction Conditions:
Cyclization of Hydrazine Derivatives: One common method involves the cyclization of hydrazine derivatives with nitriles.
Multi-component Reactions: Another approach involves multi-component reactions, such as the reaction of aromatic aldehydes, malononitrile, and phenylhydrazine derivatives.
Industrial Production Methods: Industrial production methods typically involve optimizing the above synthetic routes to achieve higher yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization .
Types of Reactions:
Substitution Reactions: this compound can undergo substitution reactions, particularly at the amino groups.
Cyclization Reactions: The compound can participate in cyclization reactions to form various heterocyclic compounds.
Common Reagents and Conditions:
Acyl Chlorides: Used in substitution reactions to form amides.
Aldehydes: Used in cyclization reactions to form heterocyclic compounds.
Basic Conditions: Often required for the initial cyclization of hydrazine derivatives.
Major Products:
Amides: Formed from substitution reactions with acyl chlorides.
Heterocyclic Compounds: Such as pyrazolo[3,4-d]pyrimidines, formed from cyclization reactions.
Scientific Research Applications
3,5-Diamino-1H-pyrazole-4-carbonitrile has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including potential anticancer and antimicrobial agents.
Materials Science:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 3,5-diamino-1H-pyrazole-4-carbonitrile depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its biological effects. For example, derivatives of this compound have been shown to inhibit certain enzymes involved in cancer cell proliferation . The exact pathways and molecular targets can vary depending on the specific derivative and its intended use.
Comparison with Similar Compounds
3,5-Diamino-4-cyano-1-methylpyrazole: Similar in structure but with a methyl group at position 1.
5-Amino-3-(cyanomethyl)-1H-pyrazole: Contains a cyanomethyl group instead of a nitrile group at position 4.
Uniqueness: 3,5-Diamino-1H-pyrazole-4-carbonitrile is unique due to the presence of both amino groups and a nitrile group on the pyrazole ring. This combination of functional groups provides it with distinct reactivity and versatility in synthetic applications .
Biological Activity
3,5-Diamino-1H-pyrazole-4-carbonitrile (CAS Number: 6844-58-2) is a nitrogen-rich organic compound belonging to the pyrazole family. This compound has garnered significant attention in pharmaceutical research due to its diverse biological activities, including potential applications in antimicrobial and anticancer therapies. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action.
Chemical Structure and Properties
The structure of this compound features a pyrazole ring with amino groups at the 3 and 5 positions and a carbonitrile group at the 4 position. Its molecular weight is approximately 165.20 g/mol. The compound is typically encountered in solid form and requires careful handling due to potential hazards associated with its chemical properties.
Anticancer Activity
Research indicates that this compound exhibits notable anticancer properties. In one study, derivatives of this compound were identified as potent inhibitors of cyclin-dependent kinases (CDKs), particularly CDK2 and CDK9. The most effective derivative significantly reduced the proliferation of cancer cell lines by inducing cell cycle arrest and apoptosis through mechanisms involving the phosphorylation of retinoblastoma protein and RNA polymerase II .
Table 1: Summary of Anticancer Activities
Compound | Activity | Mechanism |
---|---|---|
This compound | CDK inhibition | Induces apoptosis via phosphorylation pathways |
4-Arylazo derivatives | Moderate potency against CDK2 | Competitive inhibition observed in enzyme kinetics studies |
Antimicrobial Activity
The compound has also been studied for its antimicrobial properties. A series of pyrazole derivatives were synthesized and evaluated against Mycobacterium tuberculosis (M.tb), demonstrating significant antimycobacterial activity with IC50 values comparable to standard treatments like Rifampicin . The structure-activity relationship (SAR) studies suggest that modifications at specific positions on the pyrazole ring can enhance its bioactivity.
Table 2: Antimicrobial Activity Against M.tb
Compound | IC50 (μM) | Standard |
---|---|---|
This compound | 12.5 ± 0.61 | Rifampicin (0.8 ± 0.70) |
Various derivatives | Varies based on structure | N/A |
Anti-biofilm Activity
Recent studies have identified this compound derivatives as potential anti-biofilm agents against Pseudomonas aeruginosa. These compounds were shown to significantly reduce cyclic di-GMP levels, a key signaling molecule in biofilm formation, thereby inhibiting biofilm development by more than 70% .
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound acts as a competitive inhibitor for several kinases, disrupting their normal function and leading to downstream effects that inhibit cell proliferation.
- Biofilm Disruption : By reducing cyclic di-GMP levels, it interferes with bacterial signaling pathways essential for biofilm formation.
- Induction of Apoptosis : The activation of tumor suppressor proteins such as p53 indicates a mechanism by which these compounds can induce programmed cell death in cancer cells.
Case Studies
A notable case study involved the synthesis and evaluation of various analogs of this compound. Researchers conducted extensive SAR studies leading to the identification of more potent derivatives with enhanced selectivity towards specific CDKs. Functional assays demonstrated that these compounds could effectively inhibit tumor growth in vivo models .
Properties
IUPAC Name |
3,5-diamino-1H-pyrazole-4-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N5/c5-1-2-3(6)8-9-4(2)7/h(H5,6,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKASYLSHAZSEEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C1=C(NN=C1N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00557327 | |
Record name | 3,5-Diamino-1H-pyrazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00557327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6844-58-2 | |
Record name | 3,5-Diamino-1H-pyrazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00557327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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